molecular formula C18H14 B12563889 6-Phenylhexa-1,3-dien-5-ynylbenzene CAS No. 193745-66-3

6-Phenylhexa-1,3-dien-5-ynylbenzene

Katalognummer: B12563889
CAS-Nummer: 193745-66-3
Molekulargewicht: 230.3 g/mol
InChI-Schlüssel: KTUQFAIIYFNZTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Phenylhexa-1,3-dien-5-ynylbenzene is an organic compound with the molecular formula C18H12. It is characterized by a unique structure that includes both phenyl and hexa-1,3-dien-5-ynyl groups.

Vorbereitungsmethoden

The synthesis of 6-Phenylhexa-1,3-dien-5-ynylbenzene typically involves the coupling of phenylacetylene with a suitable diene precursor under specific reaction conditions. One common method is the palladium-catalyzed cross-coupling reaction, which is known for its efficiency in forming carbon-carbon bonds. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Analyse Chemischer Reaktionen

6-Phenylhexa-1,3-dien-5-ynylbenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne and diene groups to form saturated hydrocarbons.

Wissenschaftliche Forschungsanwendungen

6-Phenylhexa-1,3-dien-5-ynylbenzene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Phenylhexa-1,3-dien-5-ynylbenzene involves its interaction with molecular targets through its conjugated system. The compound can participate in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, its ability to undergo electrophilic and nucleophilic reactions allows it to modify biological molecules, potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

6-Phenylhexa-1,3-dien-5-ynylbenzene can be compared with similar compounds such as:

This compound stands out due to its combination of phenyl, diene, and alkyne groups, providing a unique set of reactivity and applications.

Eigenschaften

CAS-Nummer

193745-66-3

Molekularformel

C18H14

Molekulargewicht

230.3 g/mol

IUPAC-Name

6-phenylhexa-1,3-dien-5-ynylbenzene

InChI

InChI=1S/C18H14/c1(5-11-17-13-7-3-8-14-17)2-6-12-18-15-9-4-10-16-18/h1-5,7-11,13-16H

InChI-Schlüssel

KTUQFAIIYFNZTI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C=CC=CC#CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.